N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide

CAS No.: 2893-60-9

Cat. No.: VC18391305

Molecular Formula: C11H18INO

Molecular Weight: 307.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2893-60-9 |

|---|---|

| Molecular Formula | C11H18INO |

| Molecular Weight | 307.17 g/mol |

| IUPAC Name | benzyl-(2-hydroxyethyl)-dimethylazanium;iodide |

| Standard InChI | InChI=1S/C11H18NO.HI/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | VFHXXXKRFGGMFQ-UHFFFAOYSA-M |

| Canonical SMILES | C[N+](C)(CCO)CC1=CC=CC=C1.[I-] |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

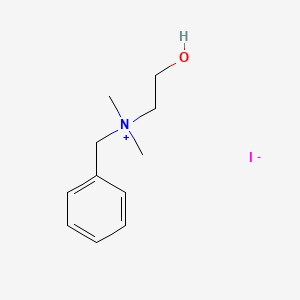

The systematic IUPAC name for this compound is benzyl-(2-hydroxyethyl)-dimethylazanium iodide, reflecting its quaternary ammonium structure. The cation consists of a benzyl group (C₆H₅CH₂–) bonded to a dimethylaminoethyl alcohol moiety, where the nitrogen atom is fully substituted with two methyl groups, a benzyl group, and a 2-hydroxyethyl chain. The iodide anion balances the positive charge on the nitrogen.

The molecular structure is represented by the SMILES notation:

C[N+](C)(CCO)CC1=CC=CC=C1.[I-].

This notation highlights the connectivity of the benzyl ring, the hydroxyethyl chain, and the dimethylamino group.

Key Identifiers and Synonyms

-

CAS Registry Number: 2893-60-9

-

Molecular Formula: C₁₁H₁₈INO

-

Molecular Weight: 307.17 g/mol

-

Synonyms:

-

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide

-

Benzyl(2-hydroxyethyl)dimethylammonium iodide

-

NSC 163032

-

Synthesis and Preparation

General Synthetic Routes

Quaternary ammonium compounds like N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide are typically synthesized via alkylation of tertiary amines. A plausible route involves reacting N,N-dimethylethanolamine with benzyl iodide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

\text{(CH₃)₂NCH₂CH₂OH + C₆H₅CH₂I → [(CH₃)₂(C₆H₅CH₂)NCH₂CH₂OH]^+I^-}The reaction proceeds under mild conditions, often in polar aprotic solvents like dichloromethane or acetonitrile. Purification is achieved through recrystallization or column chromatography.

Comparison with Chloride Analog

The chloride analog (CAS 7221-40-1) shares the same cationic structure but differs in the counterion, resulting in a lower molecular weight (215.72 g/mol) . The choice of halide influences solubility and crystallization behavior, with iodide salts generally exhibiting lower solubility in polar solvents compared to chlorides .

Table 1: Comparative Properties of Iodide and Chloride Salts

| Property | Iodide (CAS 2893-60-9) | Chloride (CAS 7221-40-1) |

|---|---|---|

| Molecular Formula | C₁₁H₁₈INO | C₁₁H₁₈ClNO |

| Molecular Weight (g/mol) | 307.17 | 215.72 |

| Counterion | I⁻ | Cl⁻ |

| Purity | >96% (research grade) | >96% (commercial grade) |

Physicochemical Properties

Solubility and Stability

The iodide salt is sparingly soluble in water but dissolves in polar organic solvents like methanol and dimethyl sulfoxide (DMSO). Stability data suggest that it should be stored in a cool, dry environment to prevent degradation, with limited compatibility with strong oxidizing agents.

Future Directions and Research Gaps

Current data on N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide remain limited, highlighting opportunities for:

-

Spectral Characterization: Full NMR, IR, and mass spectrometry data to aid in compound verification.

-

Biological Screening: Evaluation of antimicrobial, anticancer, or enzyme-modulating properties.

-

Industrial Applications: Testing its efficacy as a surfactant or catalyst in synthetic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume